molecular formula C23H18O B11949437 1-Naphthyl(diphenyl)methanol CAS No. 630-95-5

1-Naphthyl(diphenyl)methanol

Cat. No.: B11949437
CAS No.: 630-95-5
M. Wt: 310.4 g/mol
InChI Key: QFVRQPUZNPEPGA-UHFFFAOYSA-N
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Description

1-Naphthyl(diphenyl)methanol is an organic compound with the molecular formula C23H18O It is a derivative of naphthalene, where the naphthyl group is bonded to a diphenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthyl(diphenyl)methanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with benzophenone to form the desired product . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthyl(diphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthyl or phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.

Major Products Formed:

    Oxidation: Formation of naphthyl(diphenyl)ketone.

    Reduction: Formation of naphthyl(diphenyl)methane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Naphthyl(diphenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Naphthyl(diphenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

    1-Naphthylmethanol: A simpler derivative with a single naphthyl group bonded to a methanol moiety.

    Diphenylmethanol: Contains two phenyl groups bonded to a methanol moiety.

    1-Naphthyl(diphenyl)ketone: An oxidized form of 1-Naphthyl(diphenyl)methanol.

Uniqueness: this compound is unique due to the presence of both naphthyl and diphenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

630-95-5

Molecular Formula

C23H18O

Molecular Weight

310.4 g/mol

IUPAC Name

naphthalen-1-yl(diphenyl)methanol

InChI

InChI=1S/C23H18O/c24-23(19-12-3-1-4-13-19,20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22/h1-17,24H

InChI Key

QFVRQPUZNPEPGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC4=CC=CC=C43)O

Origin of Product

United States

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